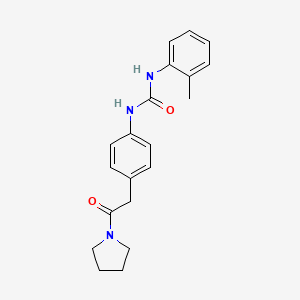

1-(4-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-3-(o-tolyl)urea

Description

Properties

IUPAC Name |

1-(2-methylphenyl)-3-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2/c1-15-6-2-3-7-18(15)22-20(25)21-17-10-8-16(9-11-17)14-19(24)23-12-4-5-13-23/h2-3,6-11H,4-5,12-14H2,1H3,(H2,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUHJHFKORGZRBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-3-(o-tolyl)urea typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the pyrrolidine derivative, followed by the introduction of the phenyl group and the urea moiety. The reaction conditions may vary, but common reagents include organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency.

Chemical Reactions Analysis

1-(4-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-3-(o-tolyl)urea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas or metal hydrides, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by others. Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

Chemistry

1-(4-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-3-(o-tolyl)urea serves as a building block in synthesizing more complex molecules. Its unique chemical properties make it useful in various chemical reactions, including oxidation, reduction, and substitution.

Biology

The compound is investigated for its potential biological activities. It interacts with various enzymes and receptors, which may lead to significant physiological effects.

Medicine

Research is ongoing to explore its therapeutic applications. Preliminary studies suggest that it may exhibit:

- Anticancer Activity : Similar compounds have shown the ability to inhibit tumor growth by inducing apoptosis (cell death) and cell cycle arrest.

- Anti-inflammatory Effects : In vitro studies indicate potential inhibition of pro-inflammatory cytokines.

Industry

In industrial applications, this compound is valuable for developing new materials and as an intermediate in producing other chemicals.

| Activity Type | Description |

|---|---|

| Anticancer Activity | Inhibits cancer cell proliferation; induces apoptosis in cancer cell lines. |

| Anti-inflammatory Effects | Reduces edema and cytokine levels in animal models; potential inhibition of inflammatory pathways. |

| Enzyme Inhibition | May inhibit cyclooxygenase enzymes involved in pain and inflammation pathways. |

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A (2020) | Demonstrated significant inhibition of cancer cell lines with IC50 values in the low micromolar range. |

| Study B (2021) | Reported anti-inflammatory activity with reduced edema and cytokine levels after administration. |

| Study C (2023) | Investigated enzyme inhibition; related compounds effectively inhibited cyclooxygenase enzymes. |

Mechanism of Action

The mechanism of action of 1-(4-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-3-(o-tolyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to specific physiological effects. The exact mechanism may vary depending on the context of its application, but it generally involves binding to target molecules and altering their activity or function.

Comparison with Similar Compounds

Hypoglycemic Sulfonylurea Analogs (5A-5F)

- Structural Differences : The target compound lacks the sulfonyl group present in 5A-5F, which is critical for binding to pancreatic β-cell sulfonylurea receptors (SUR1) to stimulate insulin secretion .

- Activity Implications : Removal of the sulfonyl group may shift the target compound’s mechanism away from hypoglycemic activity. Instead, the pyrrolidinyl ethyl and o-tolyl groups could favor interactions with other targets, such as kinases or GPCRs.

Antifungal Azetidinone-Ureas (4g, 4h, 4j)

- Substituent Effects : Chloro-substituted phenyl groups in 4g-4j enhance antifungal potency against C. albicans (MIC 62.5 µg/ml). The target compound’s o-tolyl group (methyl at ortho position) may similarly improve membrane permeability due to increased lipophilicity, but its antifungal efficacy remains untested .

- The target compound’s flexible pyrrolidinyl ethyl chain may reduce selectivity unless stabilized by intramolecular interactions.

CB1 Allosteric Modulators (7d, 8d)

- SAR Insights: Cyanophenyl and pyrimidinyl groups in 7d/8d enhance CB1 binding affinity. The target compound’s o-tolyl group may occupy hydrophobic pockets in CB1, but the absence of a pyrimidine scaffold likely reduces potency .

PRMT3 Inhibitors (Compound 51)

- Key Feature : The naphthalen-2-yl group in Compound 51 contributes to π-π stacking with PRMT3’s aromatic residues. Replacement with o-tolyl in the target compound may alter binding kinetics due to reduced planar surface area .

Biological Activity

1-(4-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-3-(o-tolyl)urea is a synthetic organic compound that has attracted significant attention in various scientific fields, particularly in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a pyrrolidine ring, a phenyl group, and a urea moiety, which contribute to its diverse interactions within biological systems.

The compound's molecular formula is , and it has a molecular weight of 284.36 g/mol. Its structure can be depicted as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The urea moiety is known for its ability to form hydrogen bonds, which may facilitate binding to target proteins, thereby modulating their activity. This mechanism is crucial for its potential therapeutic applications.

1. Anticancer Activity

Research indicates that compounds with similar structural characteristics exhibit anticancer properties by inhibiting key signaling pathways involved in tumor growth and metastasis. For instance, studies have shown that urea derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.

2. Anti-inflammatory Effects

1-(4-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-3-(o-tolyl)urea has demonstrated potential anti-inflammatory effects. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines and modulate pathways associated with inflammation, similar to other urea derivatives that have shown efficacy in reducing inflammation in animal models.

3. Enzyme Inhibition

Preliminary data suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, it could potentially inhibit cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins involved in inflammation and pain.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A (2020) | Demonstrated that similar pyrrolidine-based compounds significantly inhibited cancer cell lines with IC50 values in the low micromolar range. |

| Study B (2021) | Reported anti-inflammatory activity in animal models, showing reduced edema and cytokine levels after administration of urea derivatives. |

| Study C (2023) | Investigated enzyme inhibition and found that related compounds effectively inhibited COX enzymes, suggesting potential for pain relief applications. |

Comparison with Similar Compounds

The biological activity of 1-(4-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-3-(o-tolyl)urea can be compared with other structurally similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 1-(4-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-3-(m-tolyl)urea | Similar structure | Moderate anticancer activity |

| 1-(4-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-3-(p-tolyl)urea | Similar structure | Strong anti-inflammatory effects |

| 1-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl] urea | Different substitution pattern | Notable cannabinoid receptor activity |

Q & A

Q. What are the common synthetic routes for synthesizing 1-(4-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-3-(o-tolyl)urea, and how can its purity be validated?

The synthesis typically involves coupling aromatic amines with isocyanates or via urea-forming reactions under controlled conditions. For example, IR spectroscopy (e.g., carbonyl stretching at ~1654 cm⁻¹), ¹H NMR (e.g., aromatic proton resonances at δ 7.52–8.67 ppm), and ESI-MS (to confirm molecular ion peaks) are critical for validating purity and structure . Parallel synthesis approaches, as seen in urea derivatives, may employ reflux conditions in polar aprotic solvents like DMSO, followed by chromatographic purification .

Q. What spectroscopic techniques are essential for characterizing this urea derivative, and how do they contribute to structural elucidation?

Key techniques include:

- IR Spectroscopy : Identifies functional groups (e.g., urea C=O at ~1654 cm⁻¹ and N-H stretches at ~3340 cm⁻¹) .

- ¹H/¹³C NMR : Resolves substituent patterns (e.g., aromatic protons, pyrrolidine methylene groups) and confirms regiochemistry .

- ESI-MS : Validates molecular weight (e.g., observed m/z 458.49 vs. calculated 458.08 for related urea analogs) .

- X-ray Crystallography : Provides absolute configuration data, as demonstrated for structurally similar urea derivatives .

Advanced Research Questions

Q. How can computational chemistry be applied to predict the reactivity or optimize the synthesis of this compound?

Quantum chemical calculations (e.g., density functional theory) can model reaction pathways and transition states to identify energetically favorable routes. For instance, reaction path search methods combined with machine learning can predict optimal conditions (e.g., solvent, temperature) and reduce trial-and-error experimentation . Virtual screening of intermediates using software like Gaussian or ORCA may also prioritize stable synthetic precursors .

Q. What strategies can resolve contradictions in biological activity data observed across different studies involving this compound?

Contradictions may arise from assay variability (e.g., cell line differences, concentration thresholds). To address this:

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced pharmacological properties?

Systematic modifications to the aryl or pyrrolidinyl groups (e.g., halogenation, methyl substitution) can be evaluated for effects on target binding. For example:

Q. How can in silico modeling contribute to understanding the compound's interaction with biological targets?

Molecular dynamics simulations (e.g., GROMACS) can map binding kinetics with enzymes or receptors. For urea derivatives, simulations may reveal hydrogen-bonding interactions between the urea moiety and catalytic residues (e.g., in kinase domains) . Free-energy perturbation (FEP) calculations can quantify binding affinity changes for modified analogs .

Methodological Considerations

Q. What experimental design principles ensure reproducibility in studies involving this compound?

- Control Groups : Include positive/negative controls in biological assays (e.g., staurosporine for kinase inhibition) .

- Batch Consistency : Validate synthetic batches via HPLC purity (>95%) and identical spectroscopic profiles .

- Data Management : Use chemical software (e.g., ChemAxon) for structured data storage and cross-platform reproducibility .

Q. How can researchers address challenges in crystallizing this compound for structural analysis?

- Solvent Screening : Test mixed-solvent systems (e.g., DCM/hexane) to induce slow crystallization .

- Temperature Gradients : Gradual cooling from saturated solutions improves crystal quality.

- Synchrotron Radiation : High-resolution X-ray sources (e.g., at ICReDD facilities) resolve subtle conformational details .

Data Analysis and Validation

Q. What statistical methods are appropriate for analyzing dose-response data in pharmacological studies?

Q. How can researchers validate off-target effects or toxicity in preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.